molecular formula C25H20ClFO6 B14956393 6-[(2-chloro-4-fluorobenzyl)oxy]-2-[(Z)-1-(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one

6-[(2-chloro-4-fluorobenzyl)oxy]-2-[(Z)-1-(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one

Cat. No.: B14956393
M. Wt: 470.9 g/mol
InChI Key: VWXSPIGUBSEXHY-OPVMPGTRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(2-chloro-4-fluorobenzyl)oxy]-2-[(Z)-1-(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one is a complex organic compound that features a benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-chloro-4-fluorobenzyl)oxy]-2-[(Z)-1-(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Benzyl Group: The 2-chloro-4-fluorobenzyl group can be introduced via nucleophilic substitution reactions.

    Methoxylation: The methoxy groups are introduced using methoxylation reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(2-chloro-4-fluorobenzyl)oxy]-2-[(Z)-1-(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(2-chloro-4-fluorobenzyl)oxy]-2-[(Z)-1-(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluorobenzyl chloride: Shares the chloro and fluoro substituents but lacks the benzofuran core.

    4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid: Contains similar functional groups but has a different core structure.

Uniqueness

6-[(2-chloro-4-fluorobenzyl)oxy]-2-[(Z)-1-(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one is unique due to its combination of functional groups and the benzofuran core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H20ClFO6

Molecular Weight

470.9 g/mol

IUPAC Name

(2Z)-6-[(2-chloro-4-fluorophenyl)methoxy]-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C25H20ClFO6/c1-29-20-12-23(31-3)22(30-2)8-15(20)9-24-25(28)18-7-6-17(11-21(18)33-24)32-13-14-4-5-16(27)10-19(14)26/h4-12H,13H2,1-3H3/b24-9-

InChI Key

VWXSPIGUBSEXHY-OPVMPGTRSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C=C(C=C4)F)Cl)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C=C(C=C4)F)Cl)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.